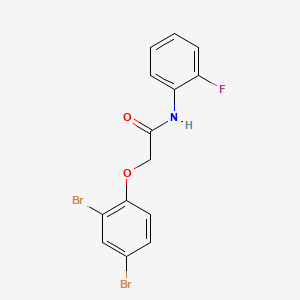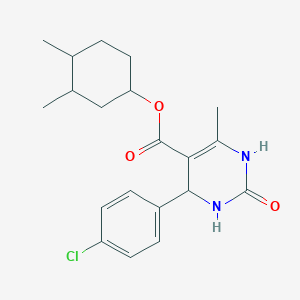
3,4-dichloro-N-(2-fluorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-N-(2-fluorophenyl)benzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzene ring, along with an amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-fluorophenyl)benzamide typically involves the condensation reaction between 3,4-dichlorobenzoyl chloride and 2-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3,4-Dichloro-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
3,4-Dichloro-N-(2-fluorophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,4-dichloro-N-(2-fluorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-N-(3-fluorophenyl)benzamide
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
- 2-Chloro-N-(4-chloro-2-fluorophenyl)benzamide
- 2-Bromo-N-(2,4-dichlorophenyl)benzamide
Uniqueness
3,4-Dichloro-N-(2-fluorophenyl)benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
特性
分子式 |
C13H8Cl2FNO |
|---|---|
分子量 |
284.11 g/mol |
IUPAC名 |
3,4-dichloro-N-(2-fluorophenyl)benzamide |
InChI |
InChI=1S/C13H8Cl2FNO/c14-9-6-5-8(7-10(9)15)13(18)17-12-4-2-1-3-11(12)16/h1-7H,(H,17,18) |
InChIキー |
WUQVFNKUPAZICL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-di(piperidin-1-yl)-6-{(2E)-2-[4-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine](/img/structure/B11704513.png)

![(2E)-3-(1-Benzofuran-2-YL)-1-[2-(benzyloxy)-4-methoxyphenyl]prop-2-EN-1-one](/img/structure/B11704522.png)

![Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11704544.png)
![4-Methoxy-N'-[(3E)-2-oxo-1-(prop-2-EN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B11704551.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704555.png)

![6'-(Benzyloxy)-5'-{1,4-dioxaspiro[4.5]decan-2-YL}-tetrahydrospiro[cyclohexane-1,2'-furo[2,3-D][1,3]dioxole]](/img/structure/B11704567.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11704569.png)

![4-bromo-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11704581.png)
![N'-[(1E)-1-(4-methylphenyl)ethylidene]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B11704582.png)
